Physicochemical Profiling of 4-Bromo-5-chlorothiophene-3-carboxylic Acid: A Technical Guide for Drug Development
Physicochemical Profiling of 4-Bromo-5-chlorothiophene-3-carboxylic Acid: A Technical Guide for Drug Development
Executive Summary
In modern drug discovery, heavily functionalized heteroaromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 4-Bromo-5-chlorothiophene-3-carboxylic acid (CAS: 2803862-77-1) represents a highly specialized scaffold. Featuring a thiophene core decorated with three distinct functional handles—a carboxylic acid, a bromine atom, and a chlorine atom—this molecule offers exceptional orthogonal reactivity for fragment-based drug discovery (FBDD) and late-stage functionalization.
However, the dense incorporation of halogens profoundly alters the physicochemical behavior of the thiophene core. As a Senior Application Scientist, I present this whitepaper to dissect the theoretical and empirical physicochemical properties of this compound. This guide provides self-validating experimental workflows designed to overcome the inherent analytical challenges—such as poor aqueous solubility—associated with highly lipophilic, ionizable fragments.
Structural Anatomy & Theoretical Physicochemical Profiling
Understanding the macroscopic properties of a drug fragment requires a microscopic analysis of its electronic distribution.
Electronic Effects and Acidity (pKa)
The baseline pKa of an unsubstituted thiophene-3-carboxylic acid is approximately 4.1 . In 4-Bromo-5-chlorothiophene-3-carboxylic acid, the halogens at the C4 and C5 positions exert strong inductive electron-withdrawing effects (-I effect) across the conjugated π -system. This electron withdrawal stabilizes the negative charge of the conjugate carboxylate base, thereby increasing the acidity of the molecule. Consequently, the theoretical pKa is shifted downward to an estimated 3.0–3.4 .
Lipophilicity (LogP and LogD)
Halogens are classically utilized in medicinal chemistry to drive lipophilicity and improve membrane permeability. The addition of a heavy bromine atom ( π ~ 0.86) and a chlorine atom ( π ~ 0.71) significantly elevates the partition coefficient (LogP) of the unionized species. While the unionized LogP is estimated at ~3.2, the physiological distribution coefficient (LogD at pH 7.4) will be substantially lower (~0.5) because the carboxylic acid will be >99.9% deprotonated in systemic circulation.
Quantitative Data Summary
| Property | Value | Method of Determination / Rationale |
| Molecular Formula | C5H2BrClO2S | Exact Mass Analysis |
| Molecular Weight | 241.49 g/mol | Mass Spectrometry |
| pKa (Carboxylic Acid) | ~3.1 (Estimated) | Inductive electron withdrawal by 4-Br and 5-Cl stabilizes the carboxylate anion, lowering pKa relative to unsubstituted thiophene. |
| LogP (Unionized) | ~3.2 (Estimated) | High lipophilicity driven by the di-halogenated thiophene core. |
| LogD (pH 7.4) | ~0.5 (Estimated) | Deprotonation of the carboxylic acid at physiological pH significantly increases aqueous solubility. |
| Topological Polar Surface Area | 65.5 Ų | Calculated based on the carboxylate group and thiophene sulfur; ideal for passive membrane permeability. |
Experimental Workflows for Physicochemical Characterization
To ensure scientific integrity, computational estimates must be empirically validated. The following protocols are designed as self-validating systems , ensuring that data artifacts caused by the compound's specific structural liabilities (e.g., precipitation) are actively mitigated.
Protocol 1: pKa Determination via Co-Solvent Potentiometry
Causality for Method Selection: Direct aqueous potentiometric titration (as outlined in OECD 112 ) will fail for 4-Bromo-5-chlorothiophene-3-carboxylic acid. As the pH drops below 4.5 during titration, the highly lipophilic unionized free acid will precipitate, artificially skewing the titration curve. To prevent this, a co-solvent method utilizing the Yasuda-Shedlovsky extrapolation is strictly required.
Step-by-Step Methodology:
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System Validation: Calibrate the glass pH electrode using standard aqueous buffers. Titrate a known reference standard (e.g., Benzoic acid, pKa 4.2) to validate electrode response and system accuracy.
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Sample Preparation: Dissolve 2 mg of the compound in a standardized methanol/water mixture (e.g., 30% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.
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Titration: Perform potentiometric titrations using 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 7.0.
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Co-Solvent Iteration: Repeat the titration at 40% and 50% MeOH concentrations.
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Extrapolation: Plot the apparent pKa ( psKa+log[H2O] ) against the reciprocal dielectric constant ( 1/ϵ ) of the solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa.
Protocol 2: LogP/LogD Profiling via Shake-Flask LC-MS
Causality for Method Selection: While computational models (CLogP) are useful, they often miscalculate the solvation energies of densely halogenated heteroaromatics due to intramolecular halogen bonding and polarizability. The Shake-Flask method (OECD 107 ) remains the gold standard for thermodynamic accuracy.
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (0.1 N HCl for LogP; 10 mM PBS pH 7.4 for LogD) for 24 hours to ensure mutual phase saturation.
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Equilibration: Dissolve the compound in the pre-saturated aqueous phase at a concentration of 100 µg/mL. Add an equal volume of pre-saturated octanol.
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Partitioning: Shake the biphasic system mechanically at 25°C ± 1°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve absolute phase separation.
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Quantification & Self-Validation (Mass Balance): Extract aliquots from both the octanol and aqueous phases. Quantify the concentration via LC-MS/MS. Validation Check: The sum of the compound mass in both phases must equal 100%±5% of the initial spike. A failure in mass balance indicates compound degradation or adsorption to the glassware, invalidating the run.
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Calculation: logP=log10(Concentrationoctanol/Concentrationaqueous) .
Strategic Utility in Synthesis & Drug Design
The true value of 4-Bromo-5-chlorothiophene-3-carboxylic acid lies in its orthogonal synthetic handles. By exploiting the differential reactivity of the C3-carboxylic acid, the C4-bromine, and the C5-chlorine, medicinal chemists can rapidly generate diverse libraries of biaryl scaffolds or peptidomimetics without cross-reactivity interference.
Orthogonal synthetic pathways for 4-Bromo-5-chlorothiophene-3-carboxylic acid.
The C4-Bromine is highly susceptible to oxidative addition by Palladium(0) catalysts, making it the primary site for Suzuki-Miyaura cross-coupling. The C5-Chlorine remains inert under standard Suzuki conditions, serving as a reserved site for late-stage functionalization or acting as a metabolic blocker to prevent cytochrome P450-mediated oxidation of the thiophene ring in vivo.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid." PubChem, [Link]
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OECD (1981). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
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Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1999). "pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641. [Link]
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OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
